3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide
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Description
3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C31H36N4O7 and its molecular weight is 576.65. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic Systems and Reactivity
Research by Deady & Devine (2006) described the creation of novel heterocyclic systems through specific chemical reactions, highlighting the complexity and potential utility of similar compounds in developing new chemical entities with possible pharmacological or material science applications (Deady & Devine, 2006).
Antiproliferative Activity
Liszkiewicz (2002) explored the synthesis and in vitro antiproliferative activity of certain compounds, indicating the potential of structurally complex compounds in cancer research, particularly in identifying new therapeutic agents (Liszkiewicz, 2002).
Analgesic Synthesis
Kametani et al. (1973) detailed the synthesis of compounds with potential analgesic properties, shedding light on the methodological approaches to synthesizing and evaluating the biological activities of complex organic molecules (Kametani et al., 1973).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) presented the synthesis of cyclic dipeptidyl ureas, illustrating the synthetic versatility of organic compounds in creating molecules with potential biological relevance (Sañudo et al., 2006).
Broad-Spectrum Antitumor Agent
Stevens et al. (1984) discussed the synthesis of a novel broad-spectrum antitumor agent, demonstrating the impact of chemical synthesis on the development of new cancer treatments (Stevens et al., 1984).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(2-methoxyethylcarbamoyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7/c1-39-11-10-32-30(37)20-8-9-25(34-16-19-12-22(18-34)24-6-5-7-28(36)35(24)17-19)23(13-20)33-31(38)21-14-26(40-2)29(42-4)27(15-21)41-3/h5-9,13-15,19,22H,10-12,16-18H2,1-4H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBNOLNLTLVJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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